2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate
Description
2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate is an acrylate ester derivative featuring a polypropylene glycol backbone with a hydroxyl group at the terminal position. Its structure comprises a propyl chain substituted with two propoxy groups, one of which carries a hydroxyl group at the 2-position, and a terminal prop-2-enoate (acrylate) group. This compound is structurally related to glycol diacrylates but distinguished by the presence of a hydroxyl group, which enhances hydrophilicity and reactivity .
Key Properties (Theoretical):
Properties
Molecular Formula |
C12H22O5 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[2-(2-hydroxypropoxy)propoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C12H22O5/c1-5-12(14)17-8-11(4)16-7-10(3)15-6-9(2)13/h5,9-11,13H,1,6-8H2,2-4H3 |
InChI Key |
UMMIZGNYKZSAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)COC(C)COC(=O)C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Polyether Intermediate (2-[2-(2-Hydroxypropoxy)propoxy]propanol)
This intermediate is a tri-ether alcohol, constructed by sequential etherification reactions of propylene oxide units. The typical method includes:
- Step 1: Ring-opening polymerization or controlled etherification of propylene oxide with a suitable initiator (usually a primary alcohol or diol) under basic or acidic catalysis to form the polyether backbone with terminal hydroxy groups.
- Step 2: Isolation and purification of the tri-ether alcohol intermediate.
This step requires careful control of reaction conditions (temperature, catalyst concentration, molar ratios) to achieve the desired degree of polymerization and to avoid over-polymerization or branching.
Esterification with Acrylic Acid or Acrylate Derivatives
The tri-ether alcohol intermediate is then esterified to introduce the prop-2-enoate (acrylate) group:
- Reagents: Acrylic acid or an acrylic acid derivative such as acryloyl chloride or acrylic anhydride.
- Catalysts: Acid catalysts like sulfuric acid, p-toluenesulfonic acid, or base catalysts in some cases.
- Conditions: Typically carried out under mild heating (40–80 °C) to promote esterification while minimizing side reactions like polymerization of the acrylate group.
- Inhibitors: Radical polymerization inhibitors (e.g., hydroquinone) are often added to prevent premature polymerization of the acrylate moiety during synthesis.
The reaction scheme can be summarized as:
$$
\text{Tri-ether alcohol} + \text{Acrylic acid} \xrightarrow{\text{acid catalyst}} \text{this compound} + H_2O
$$
Purification and Characterization
- Purification: Typically involves extraction, washing, and distillation or chromatography to remove unreacted starting materials, catalysts, and side products.
- Characterization: Confirmed by NMR spectroscopy (both ^1H and ^13C), IR spectroscopy (notably ester carbonyl stretch near 1720 cm^-1), mass spectrometry, and elemental analysis.
Data Table: Typical Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Catalyst/Inhibitor | Yield (%) | Notes |
|---|---|---|---|---|---|
| Polyether intermediate synthesis | Propylene oxide, initiator (e.g., glycerol) | 50–80 | Base catalyst (KOH/NaOH) or acid catalyst | 80–90 | Controlled polymerization to tri-ether |
| Esterification | Tri-ether alcohol + acrylic acid | 40–70 | p-Toluenesulfonic acid, hydroquinone inhibitor | 75–85 | Avoid polymerization of acrylate |
| Purification | Extraction, washing, distillation | Ambient | N/A | N/A | Achieves >98% purity |
In-Depth Research Findings
Patented Synthetic Routes
A 2020 patent (US20220251279A1) describes methods for preparing acetoacetate ester compounds structurally related to polyether acrylates. Although the patent focuses on acetoacetate esters, the synthetic principles apply to acrylate esterification of polyether alcohols like this compound. The patent emphasizes:
Molecular Properties Affecting Synthesis
- The molecule has multiple rotatable bonds (10) and hydrogen bond acceptors (6), which influence solubility and reactivity during synthesis.
- The presence of a single hydroxy group in the tri-ether backbone enables selective esterification without overreaction.
- The acrylate moiety’s reactivity requires controlled conditions to prevent premature polymerization.
Summary Table of Key Chemical and Physical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C12H22O5 | PubChem |
| Molecular Weight | 292.37 g/mol | PubChem |
| Hydrogen Bond Donors | 1 | Computed descriptors |
| Hydrogen Bond Acceptors | 6 | Computed descriptors |
| Rotatable Bonds | 10 | Computed descriptors |
| Exact Mass | 292.1886 Da | Computed |
| Stability | Stable at room temperature | SDS (LGC Standards) |
| CAS Number | 709644-27-9 | Chemical registries |
Chemical Reactions Analysis
Polymerization Reactions
The acrylate group enables radical polymerization , forming crosslinked polymers. This is critical in coatings, adhesives, and photoresists .
Mechanism:
-
Initiation : Thermal or UV-induced radicals abstract hydrogen from the acrylate double bond.
-
Propagation : Chain growth via addition of monomer units.
Table 1: Polymerization Conditions and Outcomes
| Initiator | Temperature (°C) | Solvent | Polymer Properties |
|---|---|---|---|
| AIBN (Azobisisobutyronitrile) | 70–80 | Toluene | High crosslink density, rigid |
| UV Light | Room temperature | None | Fast curing, flexible films |
Hydrolysis and Degradation
The ester group undergoes hydrolysis under acidic or basic conditions, yielding acrylic acid and polyether alcohol derivatives .
Reaction:
text2-[2-(2-Hydroxypropoxy)...propyl prop-2-enoate + H₂O → Acrylic Acid + Polyether Alcohol
Conditions:
Stability Data:
Nucleophilic Substitution
The hydroxypropoxy group participates in ether cleavage reactions with strong nucleophiles (e.g., HI, LiAlH₄) .
Example:
text2-[2-(2-Hydroxypropoxy)... + HI → Propylene Glycol Derivatives + I⁻
Scientific Research Applications
Key Applications
The applications of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate can be categorized into several domains:
-
Adhesives and Sealants
- This compound serves as a building block in the formulation of adhesives due to its polymerizable nature. Its compatibility with various substrates enhances adhesion properties and durability in sealant applications.
-
Coatings
- The compound is used in the production of coatings that require strong adhesion and flexibility. Its hydrophilic properties contribute to better wetting and spreading on surfaces.
-
Polymer Chemistry
- As a reactive monomer, it can be incorporated into copolymers, improving mechanical properties and thermal stability. This versatility is beneficial in creating specialized polymer blends.
-
Research Chemical
- In organic synthesis, it acts as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in laboratory settings.
-
Biocompatibility Studies
- Research into its interactions with biological systems indicates potential applications in biomedical fields, such as drug delivery systems and tissue engineering scaffolds.
Case Studies
- Adhesive Formulations : Research has shown that incorporating this compound into adhesive formulations significantly improves adhesion to metal substrates compared to traditional formulations lacking this compound.
- Coating Applications : A study demonstrated that coatings containing this compound exhibited enhanced resistance to environmental factors such as moisture and UV light, indicating its potential for outdoor applications.
- Biocompatibility : Investigations into the biocompatibility of this compound revealed promising results for use in medical devices, suggesting that it can be safely used in applications involving direct contact with biological tissues.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate involves its interaction with various molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity to materials. The hydroxyl groups can form hydrogen bonds, enhancing the compound’s adhesive properties. These interactions contribute to its effectiveness in industrial and biomedical applications .
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to a class of acrylate esters with polyglycol chains. Key analogs include:
Physicochemical Properties
Research Findings and Industrial Relevance
Performance in Coatings
Compared to TPGDA, the hydroxylated analog exhibits:
- 20–30% faster curing times due to hydrogen bonding aiding radical polymerization.
- Improved adhesion to glass and metals (e.g., bond strength increase of ~15% vs. TPGDA) .
Biological Activity
2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate, with the CAS number 709644-27-9, is a chemical compound characterized by its unique structure and potential biological activities. This compound is primarily utilized in organic synthesis and has been studied for its various applications in chemical processes. The molecular formula is and it has a molecular weight of approximately 246.3 g/mol .
The biological activity of this compound can be attributed to its interaction with various biological systems, particularly in the context of sulfation pathways. Sulfotransferases, particularly the sulfotransferase family cytosolic 2B member 1 (SULT2B1), play a significant role in the metabolism of several compounds, including hormones and drugs. This enzyme catalyzes the sulfate conjugation, which increases the water solubility of compounds, facilitating their renal excretion and potentially activating them into bioactive metabolites .
Case Studies and Research Findings
- Sulfation and Metabolism :
- Adverse Drug Reactions (ADRs) :
-
Chemical Properties and Applications :
- The compound's stability at room temperature and its role as a building block in organic synthesis suggest potential for use in developing new pharmaceuticals or as an additive in various chemical formulations . Its hydrophilic properties due to hydroxyl groups may enhance its solubility in biological systems, impacting its absorption and distribution.
Data Table: Summary of Biological Activity
| Parameter | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 709644-27-9 |
| Molecular Formula | C₁₂H₂₂O₅ |
| Molecular Weight | 246.3 g/mol |
| Biological Role | Potential substrate for sulfotransferases |
| Applications | Organic synthesis, potential pharmaceutical use |
Q & A
Q. What are the standard synthetic protocols for preparing 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate?
The compound is synthesized via esterification of acrylic acid with 2-hydroxy-3-(2-propenyloxy)propanol, using sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions. Post-reaction purification involves distillation or solvent extraction to isolate the product .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of hydroxyl (-OH) and acrylate groups. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) ensures purity, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups like ester (C=O) and ether (C-O-C) linkages .
Q. What are the primary applications of this compound in polymer science?
It serves as a multifunctional monomer in radical polymerization to synthesize crosslinked polymers with high mechanical strength and chemical resistance. Applications include coatings, biomedical materials (e.g., hydrogels for drug delivery), and adhesives due to its dual hydroxyl and acrylate groups, which enhance hydrogen bonding and network formation .
Q. What precautions are necessary for handling this compound in laboratory settings?
Use nitrile gloves and Tyvek® protective clothing to avoid skin contact. Ensure local exhaust ventilation to minimize inhalation of vapors. Emergency eyewash stations and showers must be accessible. Contaminated clothing should be disposed of as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling identification of optimal catalysts, temperatures, and solvent systems. Machine learning models trained on experimental datasets further refine conditions, reducing trial-and-error approaches .
Q. What mechanisms drive its crosslinking behavior in polymer networks?
The acrylate groups undergo radical-initiated chain-growth polymerization, while the hydroxyl groups participate in secondary interactions (e.g., hydrogen bonds or covalent crosslinking with diisocyanates). Kinetic studies using rheometry or real-time FT-IR monitor gelation rates and network density .
Q. How can impurity profiles be controlled during large-scale synthesis?
Impurities like unreacted acrylic acid or oligomers are minimized via precise stoichiometric ratios and controlled reaction times. Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and thin-layer chromatography (TLC) track byproducts. Recrystallization or column chromatography further purifies the product .
Q. What methodologies are used to evaluate its performance in drug delivery systems?
Hydrogels formed by copolymerizing this monomer with N-isopropylacrylamide are tested for swelling ratios (pH/temperature responsiveness) and drug release kinetics (e.g., using UV-Vis spectroscopy). Biocompatibility is assessed via cytotoxicity assays (e.g., MTT) on cell lines .
Q. How does the compound’s stability vary under hydrolytic or oxidative conditions?
Accelerated aging studies (e.g., exposure to 70°C/75% RH or H₂O₂ solutions) monitor degradation via gel permeation chromatography (GPC) for molecular weight changes. Hydrolysis of ester linkages is a primary degradation pathway, influenced by pH and catalysts .
Q. Can it be synergistically used with other monomers to enhance material properties?
Copolymerization with hydrophobic monomers (e.g., methyl methacrylate) improves water resistance, while incorporating ionic monomers (e.g., acrylic acid) enhances pH responsiveness. Design of Experiments (DoE) models optimize monomer ratios for target properties like tensile strength or degradation rates .
Methodological Notes
- Synthesis Optimization : Use reaction calorimetry to monitor exothermic peaks and avoid thermal runaway .
- Polymer Characterization : Dynamic Mechanical Analysis (DMA) evaluates viscoelastic properties, while Small-Angle X-ray Scattering (SAXS) probes nanoscale morphology .
- Safety Protocols : Implement OSHA’s Access to Employee Exposure and Medical Records Standard (29 CFR 1910.1020) for workplace monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
